5-Methoxy-4-oxo-4H-chromene-3-carboxylic acid 5-Methoxy-4-oxo-4H-chromene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17455865
InChI: InChI=1S/C11H8O5/c1-15-7-3-2-4-8-9(7)10(12)6(5-16-8)11(13)14/h2-5H,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H8O5
Molecular Weight: 220.18 g/mol

5-Methoxy-4-oxo-4H-chromene-3-carboxylic acid

CAS No.:

Cat. No.: VC17455865

Molecular Formula: C11H8O5

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-4-oxo-4H-chromene-3-carboxylic acid -

Specification

Molecular Formula C11H8O5
Molecular Weight 220.18 g/mol
IUPAC Name 5-methoxy-4-oxochromene-3-carboxylic acid
Standard InChI InChI=1S/C11H8O5/c1-15-7-3-2-4-8-9(7)10(12)6(5-16-8)11(13)14/h2-5H,1H3,(H,13,14)
Standard InChI Key PVOXLQUTKOGCOE-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1C(=O)C(=CO2)C(=O)O

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituents

The compound’s structure centers on a chromone backbone (4H-chromen-4-one), a bicyclic system comprising a benzene ring fused to a γ-pyrone. The methoxy group (-OCH₃) at position 5 and the carboxylic acid (-COOH) at position 3 introduce electronic and steric modifications that influence reactivity and biological interactions. The planar chromone system facilitates π-π stacking with biological targets, while the polar carboxylic acid enhances solubility and hydrogen-bonding capacity .

Table 1: Molecular Properties of 5-Methoxy-4-oxo-4H-chromene-3-carboxylic Acid

PropertyValue
Molecular FormulaC₁₁H₈O₅
Molecular Weight220.18 g/mol
IUPAC Name5-methoxy-4-oxochromene-3-carboxylic acid
SMILESCOC1=CC=CC2=C1C(=O)C(=CO2)C(=O)O
InChIKeyPVOXLQUTKOGCOE-UHFFFAOYSA-N

Electronic and Steric Effects

The electron-donating methoxy group at C5 increases electron density in the aromatic ring, influencing electrophilic substitution patterns. Conversely, the electron-withdrawing carboxylic acid at C3 polarizes the chromone system, enhancing its acidity (pKa ≈ 3.5–4.0). These features make the compound a versatile building block for synthesizing derivatives with tailored properties .

Synthesis and Optimization

Vilsmeier-Haack Formylation

The synthesis begins with 2-hydroxy-5-methoxyacetophenone, which undergoes Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This step introduces an aldehyde group at position 3, yielding 5-methoxy-4-oxo-4H-chromene-3-carbaldehyde .

Reaction Conditions:

  • Temperature: 0–25°C

  • Time: 12 hours

  • Yield: 46–94%

Pinnick Oxidation

The aldehyde intermediate is oxidized to the carboxylic acid using sodium chlorite (NaClO₂) and sulfamic acid in a dichloromethane-water biphasic system. This step proceeds via a radical mechanism, converting the -CHO group to -COOH with moderate efficiency .

Reaction Conditions:

  • Oxidizing Agent: NaClO₂ (1.2 equiv)

  • Catalyst: Sulfamic acid (1.5 equiv)

  • Solvent: DCM/H₂O (3:1)

  • Yield: 53–61%

Table 2: Key Synthesis Steps and Parameters

StepReagents/ConditionsYield
Vilsmeier-HaackPOCl₃, DMF, 0–25°C, 12 h46–94%
Pinnick OxidationNaClO₂, sulfamic acid, DCM/H₂O53–61%

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Chromones inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In vitro studies on analogous chromone-3-carboxamides demonstrate IC₅₀ values of 10–50 μM for COX-2 inhibition, suggesting potential for 5-methoxy derivatives .

Applications in Pharmaceutical Research

Intermediate for Carboxamide Derivatives

The carboxylic acid group enables conversion to acid chlorides (e.g., using SOCl₂), which react with amines to form carboxamides. These derivatives exhibit enhanced bioavailability and target affinity .

Structure-Activity Relationship (SAR) Studies

Modifying the methoxy and carboxylic acid substituents alters bioactivity. For example, methylation of the carboxylic acid reduces polarity, improving blood-brain barrier penetration.

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆): δ 3.85 (s, 3H, OCH₃), 6.90–8.20 (m, 3H, aromatic), 9.15 (s, 1H, C2-H).

  • ¹³C NMR: δ 164.2 (C=O), 176.6 (COOH), 56.7 (OCH₃) .

IR Spectroscopy

Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1680 cm⁻¹ (conjugated ketone).

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